molecular formula C12H22N2O2 B3208214 tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate CAS No. 1049607-15-9

tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate

Cat. No.: B3208214
CAS No.: 1049607-15-9
M. Wt: 226.32 g/mol
InChI Key: CXZHLLYWULEMRB-UHFFFAOYSA-N
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Description

tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate is a bicyclic carbamate derivative characterized by a bicyclo[3.1.1]heptane core substituted with an amino group at position 5 and a tert-butoxycarbonyl (Boc) protecting group at position 1. Key identifiers include:

  • Molecular Formula: C₁₂H₂₂N₂O₂ (calculated from structural data) .
  • CAS Numbers: 1049607-15-9 (base compound) and 1461706-82-0 (hydrochloride salt) .
  • Structural Features: The bicyclo[3.1.1]heptane system imparts rigidity, while the Boc group enhances solubility and stability during synthetic applications .

This compound is utilized as a building block in pharmaceutical synthesis, particularly for constrained amines in drug candidates targeting neurological disorders .

Properties

IUPAC Name

tert-butyl N-(5-amino-1-bicyclo[3.1.1]heptanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-12-6-4-5-11(13,7-12)8-12/h4-8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZHLLYWULEMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC(C1)(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701180274
Record name 1,1-Dimethylethyl N-(5-aminobicyclo[3.1.1]hept-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049607-15-9
Record name 1,1-Dimethylethyl N-(5-aminobicyclo[3.1.1]hept-1-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049607-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(5-aminobicyclo[3.1.1]hept-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms, often leading to the removal of the carbamate group.

    Substitution: Substituted derivatives with different functional groups replacing the carbamate group.

Comparison with Similar Compounds

Comparison with Structural Analogs

Bicyclic Carbamates with Varied Ring Systems

tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)
  • Ring System: Bicyclo[4.1.0]heptane (norbornane analog).
  • Substituents : Nitrogen at position 3, Boc at position 1.
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 2227206-53-1)
  • Substituent Position : Boc at position 6 instead of 1.
  • Impact : Altered stereoelectronic effects due to substituent orientation, influencing interactions with biological targets .

Non-Bicyclic Carbamates with Cyclic Cores

tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
  • Core Structure: Monocyclic cyclopentane.
  • Substituents : Hydroxyl group at position 2.

Oxabicyclo Derivatives

N-({5-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl) tert-butyl carbamate
  • Modification : Oxygen atom replaces a methylene group in the bicyclo[3.1.1] system.

Piperidine-Based Carbamates

tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5)
  • Core Structure : Piperidine ring.
  • Substituents : Methyl group at position 3.
  • Comparison : The open-ring piperidine system offers greater conformational flexibility but reduced steric hindrance compared to bicyclo[3.1.1]heptane .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Core Structure Substituents Molecular Formula Key Properties
tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate 1049607-15-9 bicyclo[3.1.1]heptane NH₂ (position 5), Boc (position 1) C₁₂H₂₂N₂O₂ High rigidity, pharmaceutical intermediate
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 880545-32-4 bicyclo[4.1.0]heptane N (position 3), Boc (position 1) C₁₂H₂₁N₂O₂ Increased ring strain
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 cyclopentane OH (position 2) C₁₀H₁₉NO₃ Flexible, polar
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 piperidine CH₃ (position 5) C₁₁H₂₂N₂O₂ Conformational flexibility

Biological Activity

tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. Characterized by the molecular formula C12H22N2O2C_{12}H_{22}N_{2}O_{2} and a molecular weight of approximately 226.32 g/mol, this compound exhibits properties that suggest significant interactions with biological systems, making it a candidate for further research in pharmacology and drug development.

Structural Characteristics

The compound features a bicyclo[3.1.1]heptane moiety, which contributes to its three-dimensional arrangement and potential biological interactions. The presence of the tert-butyl carbamate functional group enhances its solubility and stability, which are critical for biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of neuroprotection and receptor modulation. The following sections summarize key findings related to its biological activity.

The proposed mechanism of action involves interaction with neurotransmitter systems and potential modulation of specific receptors, which may lead to neuroprotective effects. This is particularly relevant for compounds with similar structural features that have been shown to influence synaptic transmission and neuronal health.

Neuroprotective Effects

A study explored the neuroprotective properties of compounds resembling this compound, demonstrating their ability to mitigate oxidative stress in neuronal cells. These findings suggest that the compound may act as an antioxidant, protecting neurons from damage associated with neurodegenerative diseases.

Receptor Modulation

Another investigation focused on the compound's potential as a modulator for neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. Preliminary results indicated that the compound could enhance receptor sensitivity, leading to improved synaptic function.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential:

Compound NameStructure TypeBiological Activity
Tert-butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamateBicyclicPotential neuroprotective effects
Tert-butyl (2-Aminobicyclo[2.2.2]octan-1-yl)carbamateBicyclicModulation of neurotransmitter systems
Tert-butyl (phenyl)carbamateAromaticDistinct reactivity profile; limited neuroactivity

This table highlights how variations in structure can influence biological activity, providing insights into the design of new compounds for therapeutic purposes.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 5-aminobicyclo[3.1.1]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine, yielding high-purity products suitable for biological testing.

Q & A

Q. Advanced Process Chemistry

  • Asymmetric Catalysis : Chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed cross-couchers ensure >90% ee .
  • Continuous Flow Reactors : Minimize epimerization by reducing reaction time and thermal exposure .
  • Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) .

How does the tert-butyl carbamate group impact the compound’s pharmacokinetic profile?

Advanced Pharmacokinetics
The Boc group enhances:

  • Lipophilicity : Increases logP by ~1.5 units, improving membrane permeability (measured via PAMPA assays) .
  • Metabolic Stability : Slows carbamate hydrolysis compared to methyl/ethyl analogs (confirmed by LC-MS metabolite profiling) .
  • Plasma Protein Binding : Fluorescence displacement assays show 85% binding to albumin, reducing free plasma concentration .

What are the limitations of current structure-activity relationship (SAR) models for this compound class?

Q. Advanced SAR Critique

  • Conformational Restriction : Overemphasis on bicyclo rigidity may overlook entropic penalties in binding .
  • Lack of In Vivo Data : Most SAR studies use in vitro assays; integrate PK/PD modeling to prioritize leads .
  • Electrostatic Interactions : DFT studies underrepresent cation-π interactions in enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate
Reactant of Route 2
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tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate

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